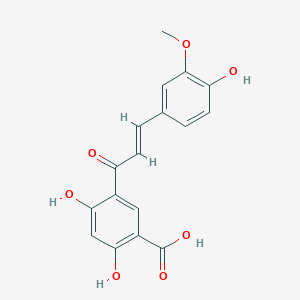
2,4-Dimethylpyrrole
Overview
Description
Rapacuronium bromide is a rapidly acting, non-depolarizing aminosteroid neuromuscular blocker. It was formerly used in modern anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures . due to the risk of fatal bronchospasm, it was withdrawn from the United States market in 2001 .
Mechanism of Action
Target of Action
The primary target of 2,4-Dimethylpyrrole is porphobilinogen deaminase , an enzyme involved in the biosynthesis of tetrapyrroles . This enzyme plays a crucial role in the heme biosynthesis pathway, which is essential for various biological processes.
Mode of Action
This compound acts as a potent inhibitor of porphobilinogen deaminase . By inhibiting this enzyme, it disrupts the normal heme biosynthesis pathway, leading to various biochemical changes in the cell.
Pharmacokinetics
Its physical properties such as its density (0924 g/mL at 25 °C) and boiling point (165-167 °C) suggest that it may have good bioavailability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by light, as it is recommended to be stored in a dark place . Additionally, its action and efficacy may be influenced by the pH and temperature of its environment.
Biochemical Analysis
Biochemical Properties
2,4-Dimethylpyrrole plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is used as a building block in the synthesis of boron dipyrromethene (BODIPY) dyes, which are widely used in bioimaging and sensing applications . The compound interacts with various enzymes and proteins during these synthetic processes. For instance, it can act as a substrate for enzymes involved in the formation of pyrrole-based structures, facilitating the creation of more complex molecules. The interactions between this compound and these biomolecules are primarily based on its ability to form stable intermediates and transition states, which are crucial for the progression of biochemical reactions.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression patterns . Additionally, it may affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways. These effects can result in changes in cell function, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity . For example, this compound may inhibit the activity of enzymes involved in the degradation of pyrrole-based compounds, thereby increasing the stability and concentration of these compounds within the cell. Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity, resulting in changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time scales. The compound is relatively stable under standard laboratory conditions, but it can undergo photodecomposition when exposed to light, leading to the formation of hydrogen, methane, ethane, and polymeric products . Over time, these degradation products can accumulate and potentially affect cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of controlling experimental conditions to ensure reproducibility and accuracy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . In some cases, high doses of this compound have been associated with toxic effects, including oxidative stress and apoptosis. These findings underscore the importance of carefully determining the appropriate dosage for experimental studies to avoid adverse effects and ensure the validity of the results.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the synthesis and degradation of pyrrole-based compounds. The compound interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can affect the metabolic flux and levels of various metabolites within the cell. Additionally, this compound can influence the activity of cofactors involved in metabolic reactions, further modulating cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. For example, this compound may be transported into the mitochondria, where it can influence mitochondrial function and energy production. The distribution of this compound within the cell is crucial for its biochemical activity and overall impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications . These signals direct the compound to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of this compound within these compartments can affect its activity and function. For instance, its presence in the nucleus may influence gene expression by interacting with transcription factors, while its localization in the mitochondria can impact energy metabolism and oxidative stress.
Preparation Methods
Synthetic Routes and Reaction Conditions: Rapacuronium bromide is synthesized by modifying the cyclo-amino structure of the substituents to the androstene skeleton of aminosteroidal neuromuscular blocking agents . The synthesis involves multiple steps, including the formation of the piperidinium and propionyloxy groups, and the final bromide addition.
Industrial Production Methods: The industrial production of rapacuronium bromide involves large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound. The process includes rigorous quality control measures to prevent contamination and ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: Rapacuronium bromide undergoes hydrolysis to form active metabolites . It does not involve the cytochrome P450 system in its metabolism .
Common Reagents and Conditions: The hydrolysis reaction typically occurs under physiological conditions, involving water and enzymes present in the body .
Major Products: The major product formed from the hydrolysis of rapacuronium bromide is its 3-hydroxy metabolite .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds:
- Rocuronium bromide
- Vecuronium bromide
- Pancuronium bromide
Uniqueness: Rapacuronium bromide is unique due to its rapid onset and short to medium duration of action . Unlike other neuromuscular blockers, it provides rapid tracheal intubating conditions similar to those produced by succinylcholine, but without the associated depolarizing effects .
Properties
IUPAC Name |
2,4-dimethyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-5-3-6(2)7-4-5/h3-4,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFMQGGZCLEMCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211551 | |
| Record name | 2,4-Dimethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625-82-1 | |
| Record name | 2,4-Dimethylpyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-1H-pyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethylpyrrole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dimethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethyl-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHYL-1H-PYRROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNQ49M599X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the 2,4-dimethyl-1H-pyrrole moiety contribute to the biological activity of compounds like Sunitinib?
A1: Research suggests that the 2,4-dimethyl-1H-pyrrole moiety, often found in conjunction with an indolin-2-one core, plays a vital role in binding to the active site of tyrosine kinases. [, ] Specifically, these moieties likely engage in crucial interactions with amino acid residues within the ATP-binding pocket, leading to kinase inhibition. []
Q2: What is the impact of halogenation on the 5-position of the indolin-2-one ring in compounds containing the 2,4-dimethyl-1H-pyrrole scaffold?
A2: Studies investigating derivatives with a 5-bromo-7-azaindolin-2-one core, alongside the 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety, demonstrated potent antitumor activity. [] This suggests that halogenation at the 5-position can significantly enhance the compound's potency, potentially through influencing binding affinity or pharmacokinetic properties. []
Q3: Can modifications to the carboxamide side chain of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives alter their activity?
A3: Yes, modifying the carboxamide side chain with various basic and weakly basic groups has been shown to impact both antitumor properties and pharmaceutical properties like solubility and protein binding. [] For example, introducing a 2-diethylaminoethyl group led to the development of Sunitinib, highlighting the importance of side chain optimization. []
Q4: What is known about the metabolism of drugs containing the 2,4-dimethyl-1H-pyrrole moiety?
A4: Studies on (Z)-5-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid (TSU-68) revealed that it undergoes hepatic oxidation, primarily mediated by CYP1A1 and CYP1A2 enzymes, leading to the formation of hydroxyindolinone metabolites. [] Interestingly, TSU-68 exhibited autoinductive properties, increasing its own metabolism upon repeated administration. [, ]
Q5: Does the presence of the 2,4-dimethyl-1H-pyrrole group influence the bioavailability of these drugs?
A5: While the research doesn't directly address the specific impact of the 2,4-dimethyl-1H-pyrrole group on bioavailability, modifications to the carboxamide side chain have been shown to significantly influence this property. [] This suggests that optimizing the overall molecular structure, including this moiety, can be crucial for achieving desirable pharmacokinetic profiles.
Q6: What evidence supports the anticancer activity of compounds incorporating the 2,4-dimethyl-1H-pyrrole scaffold?
A6: In vitro studies demonstrated the ability of 5-bromo-7-azaindolin-2-one derivatives, containing the 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety, to inhibit the growth of various cancer cell lines, including HepG2, A549, and Skov-3. [] Some derivatives exhibited superior potency compared to the known tyrosine kinase inhibitor Sunitinib. []
Q7: Has the in vivo efficacy of these compounds been evaluated?
A7: Yes, TSU-68 effectively inhibited liver metastasis in a mouse model of colon cancer. [] Notably, the compound demonstrated an ability to modulate the tumor microenvironment, suggesting an additional mechanism for its anticancer activity. []
Q8: What analytical techniques are commonly employed for characterizing compounds containing the 2,4-dimethyl-1H-pyrrole moiety?
A8: Researchers rely on a combination of spectroscopic techniques for structural characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , , ] Additionally, X-ray diffraction studies have been instrumental in elucidating the crystal structures of these compounds and their salts, providing valuable insights into their solid-state properties. [, , , ]
Q9: Have any specific analytical methods been developed to quantify these compounds in biological matrices?
A9: Yes, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) has been developed for the specific and sensitive quantification of Sunitinib in serum. [] This method overcomes challenges associated with light-induced isomerization of the drug, allowing for accurate measurement of its pharmacokinetic profile. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


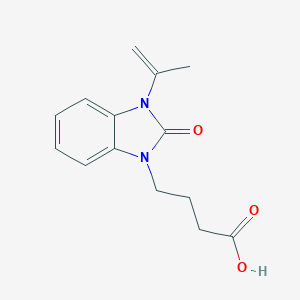

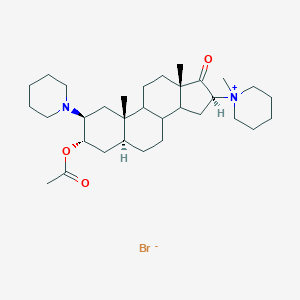
![N-[(1R,2R)-2-[[(1R)-1-(1-Naphthyl)ethyl]amino]cyclohexyl]-4-nitrobenzenesulfonamide](/img/structure/B27559.png)
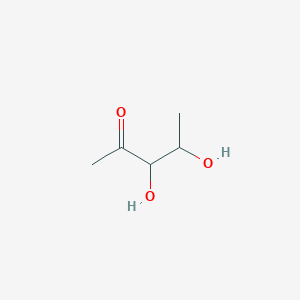
![5-[[3-[3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodo-N-methylanilino]-3-oxopropanoyl]-methylamino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide](/img/structure/B27563.png)
![N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine](/img/structure/B27572.png)
![Phenyl [4-(2-formylhydrazinyl)phenyl]carbamate](/img/structure/B27574.png)
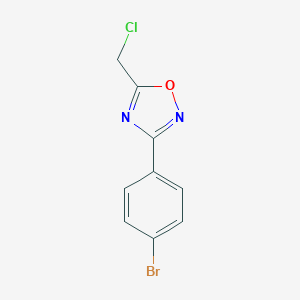


![2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane](/img/structure/B27587.png)
![4-Chloro-2h-benzo[h]chromene-3-carbaldehyde](/img/structure/B27588.png)
